2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate” is a complex organic molecule. It contains a benzimidazole moiety, which is a fused benzene and imidazole ring, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzimidazole derivatives are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Piperidine rings can be synthesized through several methods, including the reduction of pyridine .
Molecular Structure Analysis
The benzimidazole moiety of the molecule is aromatic and planar, which can contribute to its stability and may influence its interactions with other molecules. The piperidine ring is a saturated heterocycle, which can exist in chair or boat conformations .
Chemical Reactions Analysis
Benzimidazole derivatives are known to participate in various chemical reactions, particularly due to the presence of the imidazole ring. They can act as ligands in coordination chemistry, and can undergo electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, benzimidazole derivatives exhibit good thermal stability and resistance to oxidation .
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole core have been found to interact with various targets, including enzymes and receptors
Mode of Action
The mode of action of this compound is currently unknown. The benzimidazole core is a key component in many functional molecules and is utilized in a diverse range of applications . The specific interactions between this compound and its target would depend on the nature of the target and the specific functional groups present in the compound.
Biochemical Pathways
For example, some benzimidazole derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Future Directions
Properties
IUPAC Name |
2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O.C2H2O4/c1-16-23-19-6-2-3-7-20(19)26(16)14-17-8-11-25(12-9-17)15-21(27)24-18-5-4-10-22-13-18;3-1(4)2(5)6/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,24,27);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFRLYAAMNKXNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=CN=CC=C4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.